molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No. B029826
Key on ui cas rn: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Patent
US05834471

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (1.0 g;5.24 mmol) was dissolved in acetone (4 ml) and treated with 20% Na2CO3 (aq) (0.53 ml). KMnO4 (0.827;5.24 mmol) was added portionwise and the solution stirred for 1 hour at RT. The reaction mixture was filtered through kieselguhr and the filtrate treated with H2O2 (0.8 ml of a 27% solution in water). When all effervesence had ceased, the aqueous was acidified with conc.HCl(aq) and a yellow solid precipitated. The suspension was extracted with EtOAc, the extracts combined and dried over Na2SO4, filtered, and the filtrate evaporated in vacuo to a yellow liquid. The liquid was diluted with hexane and cooled to -78° C. The solid that formed was collected by filtration and dried to yield the title compound as a pale yellow solid (0.3 g;28%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.24 mmol
Type
reactant
Reaction Step Three
Yield
28%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.C([O-])([O-])=[O:10].[Na+].[Na+].[O-][Mn](=O)(=O)=O.[K+]>CC(C)=O>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:10])=[O:8])=[CH:4][CH:3]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
5.24 mmol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through kieselguhr
ADDITION
Type
ADDITION
Details
the filtrate treated with H2O2 (0.8 ml of a 27% solution in water)
CUSTOM
Type
CUSTOM
Details
HCl(aq) and a yellow solid precipitated
EXTRACTION
Type
EXTRACTION
Details
The suspension was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to a yellow liquid
ADDITION
Type
ADDITION
Details
The liquid was diluted with hexane
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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